4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol
Overview
Description
4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is an intermediate in the synthesis of various chemical products and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Chemical Reactions Analysis
4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a partial agonist for certain receptors, such as the AChR α4β2 receptor. This interaction can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol can be compared with other similar compounds, such as:
4-(5-Ethoxy-3-pyridinyl)-3-buten-1-ol: This compound is an intermediate in the synthesis of TC 2559 Fumarate, a partial agonist for AChR α4β2.
4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine: Another similar compound with potential biological activities. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(5-ethoxypyridin-3-yl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11-7-10(8-12-9-11)5-3-4-6-13/h3,5,7-9,13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDTCIKDJHIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711589 | |
Record name | 4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189274-87-1 | |
Record name | 4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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